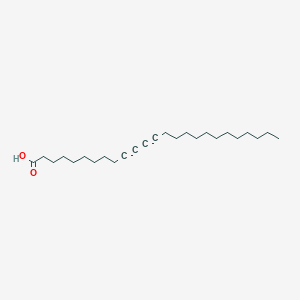
10,12-Pentacosadiynoic acid
Übersicht
Beschreibung
10,12-Pentacosadiynoic acid is an organic compound with the chemical formula C25H42O2. It is a solid, typically appearing as colorless to slightly yellow crystals with a pepper-like odor. This compound is primarily used in research and laboratory applications, particularly in the fields of optics and luminescent materials due to its unique structure and luminescent properties .
Wirkmechanismus
Target of Action
10,12-Pentacosadiynoic acid (PCDA) is an amphiphilic diacetylene It’s known that pcda can interact with various substances to form mixed monolayers .
Mode of Action
PCDA can undergo a solid-state 1,4-addition polymerization reaction when exposed to heat, ultraviolet, X-ray, or γ-radiation . This polymerization results in a color change that is proportional to the radiation dose . It can also be used in combination with a semifluorinated tetracosane to synthesize mixed monolayer by photopolymerization .
Biochemical Pathways
It’s known that pcda can be used to convert hydrophobic upconverting nanoparticles (ucnps) to hydrophilic , which could potentially influence various biochemical pathways.
Pharmacokinetics
It’s known that pcda is slightly soluble in water , which could influence its bioavailability.
Result of Action
PCDA can be used to synthesize a polymer by combining with pyridine-2-aldoxime for colorimetric detection of malathion . It can also be used to synthesize a thermochromic sensor constituting polymer fibres with monomeric unit of two PCDA linked by a p-phenylene group . Furthermore, it can act as an inert coating material upon self-assembly and photopolymerization to modify the surface of Fe3O4 nanoparticles .
Action Environment
The action of PCDA is influenced by environmental factors such as light and heat . It’s known to be light-sensitive and should be stored in a dark place . It can undergo polymerization when exposed to heat, ultraviolet, X-ray, or γ-radiation .
Biochemische Analyse
Biochemical Properties
It is known that 10,12-Pentacosadiynoic acid can be used in combination with a semifluorinated tetracosane to synthesize mixed monolayers by photopolymerization . This suggests that it may interact with certain enzymes, proteins, and other biomolecules, but specific interactions have not been reported.
Molecular Mechanism
It is known that it can be used for the conversion of hydrophobic upconverting nanoparticles (UCNPs) to hydrophilic , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound exhibits a color transition phenomenon by external temperature stimulation above 70 °C . This suggests that the effects of the compound may change over time under certain conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,12-Pentacosadiynoic acid typically involves the following steps:
Synthesis of 10,12-Pentacosadiyn-1-ol: This intermediate is prepared by reacting hexadecylmagnesium bromide with propionitrile.
Oxidation: The 10,12-Pentacosadiyn-1-ol is then oxidized under perchloric acid conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation methods with potential scaling adjustments to accommodate larger production volumes.
Analyse Chemischer Reaktionen
Types of Reactions
10,12-Pentacosadiynoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of 10,12-Pentacosadiyn-1-ol to this compound.
Polymerization: Photopolymerization to form polydiacetylene, which exhibits thermochromic properties.
Common Reagents and Conditions
Oxidation: Perchloric acid is commonly used for the oxidation of 10,12-Pentacosadiyn-1-ol.
Polymerization: Ultraviolet light is used to initiate the polymerization of diacetylene monomers.
Major Products Formed
Oxidation: this compound.
Polymerization: Polydiacetylene, which can be used in various applications such as sensors and optical materials.
Wissenschaftliche Forschungsanwendungen
10,12-Pentacosadiynoic acid has a wide range of applications in scientific research:
Optics and Luminescent Materials: Due to its unique luminescent properties, it is used in the development of light-emitting devices and polymer luminescent materials.
Nanotechnology: It is employed in the conversion of hydrophobic upconverting nanoparticles to hydrophilic forms.
Thermochromic Materials: It is used in the synthesis of thermochromic sensors that change color with temperature variations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10,12-Tricosadiynoic acid
- 5,7-Hexadecadiynoic acid
- 9,12-Octadecadiynoic acid
Uniqueness
10,12-Pentacosadiynoic acid is unique due to its specific chain length and the position of the diacetylene groups, which confer distinct luminescent and thermochromic properties. These characteristics make it particularly valuable in the development of sensors and optical materials .
Eigenschaften
IUPAC Name |
pentacosa-10,12-diynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-12,17-24H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUDRBWHCWYMQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
66990-33-8 | |
| Record name | Poly(10,12-pentacosadiynoic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66990-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20337082 | |
| Record name | 10,12-Pentacosadiynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66990-32-7 | |
| Record name | 10,12-Pentacosadiynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66990-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10,12-Pentacosadiynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,12-Pentacosadiynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 10,12-pentacosadiynoic acid (PCDA) and why is it of interest to researchers?
A1: this compound (PCDA) is a diacetylene derivative known for its ability to undergo photopolymerization, forming polydiacetylene (PDA). This polymerization process leads to a distinct color change, typically from blue to red, making PCDA and its polymerized form valuable in various applications, including sensors, dosimetry, and biomaterials.
Q2: How does PCDA's structure relate to its ability to form polymers?
A2: PCDA's structure features two conjugated triple bonds (diacetylene group) within its long hydrocarbon chain. Upon UV irradiation or exposure to certain stimuli, these diacetylene groups undergo 1,4-addition polymerization, forming a conjugated polymer backbone. []
Q3: What is the significance of PCDA's color change upon polymerization?
A3: The blue to red color transition in PCDA upon polymerization is due to a change in the electronic configuration of the conjugated backbone. This visually detectable change makes PCDA useful in colorimetric sensors, where a color change indicates the presence of a specific analyte or a change in environmental conditions. []
Q4: What factors influence the polymerization process of PCDA?
A4: Several factors influence PCDA polymerization:
- UV Irradiation: UV light provides the energy needed to initiate the polymerization reaction. []
- Molecular Arrangement: The packing density and orientation of PCDA molecules in self-assembled films influence the polymerization process. High-density films polymerize differently than low-density films. []
- Subphase Conditions: When prepared as Langmuir-Blodgett films, factors like pH, temperature, and salt concentration of the subphase affect the molecular arrangement and thus, the polymerization sensitivity of PCDA. []
- Presence of other molecules: Additives like perfluorocarbons can significantly influence the polymerization rate and resulting structure of PDA fibers. []
Q5: How does the molecular density of PCDA films affect their polymerization?
A5: Studies have shown that low-density PCDA films (A-type) are more sensitive to X-ray irradiation and undergo topochemical polymerization, maintaining their thickness. In contrast, high-density films (B-type) require high-energy radiation like X-rays or electron beams for polymerization and experience a decrease in thickness. [] []
Q6: What are the applications of PCDA in dosimetry?
A7: PCDA incorporated into polyvinyl butyral films acts as a radiation-processing dosimeter. Upon gamma-ray exposure, PCDA polymerizes, leading to changes in UV absorption spectra. This property allows for dose measurement in the range of 3-100 kGy, depending on PCDA concentration. []
Q7: How is PCDA used in the development of biosensors?
A7: PCDA's colorimetric response to external stimuli makes it a promising material for biosensor development. Here are some examples:
- Glucose Detection: PCDA vesicles, in the presence of glucose oxidase and horseradish peroxidase, polymerize and turn blue in response to glucose, enabling colorimetric glucose sensing. []
- Metal Ion Detection: Incorporating PCDA into nanofibrous membranes with glycine allows for visual detection of lead ions (Pb2+). The membrane undergoes a color change from blue to red upon binding with Pb2+. []
Q8: What is the role of cholesterol in PCDA vesicle-based sensors?
A9: Incorporating cholesterol into PCDA vesicles can influence their gel-to-fluid transition temperatures, impacting the vesicle's colorimetric transition temperature and sensitivity to stimuli. []
Q9: Can PCDA be combined with other materials to enhance its properties?
A9: Yes, PCDA can be combined with other materials to create nanocomposites with improved properties. For example:
- PCDA-attached TiO2 nanoparticles: These nanoparticles are synthesized by reacting modified PCDA with silane coupling agent-modified TiO2, resulting in a material with potential applications in photocatalysis and sensing. []
- Polydiacetylene/Silica Nanocomposites: Adding silica nanoparticles during PCDA vesicle formation enhances the colorimetric properties of the resulting nanocomposite, improving its sensitivity as a colorimetric indicator. []
Q10: What are the limitations of using PCDA in certain applications?
A10: While PCDA offers many advantages, limitations include:
- Irreversible Polymerization: In its pure form, the polymerization of PCDA is generally irreversible, limiting its use in applications requiring reversible responses. []
- Sensitivity to Environmental Factors: PCDA's colorimetric response can be affected by environmental factors like pH and temperature, which may require careful control in some applications. []
- Limited Biodegradability: PCDA's biodegradability is limited, raising concerns regarding its long-term environmental impact. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-[(Benzyloxy)methyl]cyclopropyl]methanol](/img/structure/B43042.png)
![4'-Formyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B43046.png)
![4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B43047.png)
![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid](/img/structure/B43052.png)
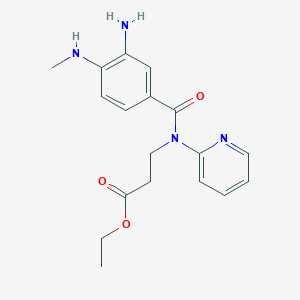

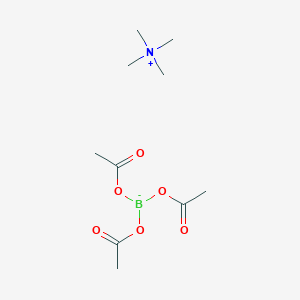
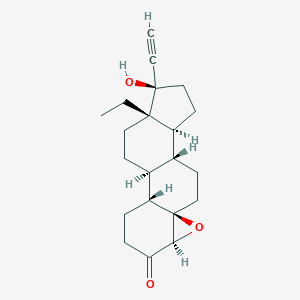
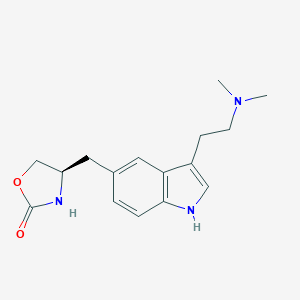
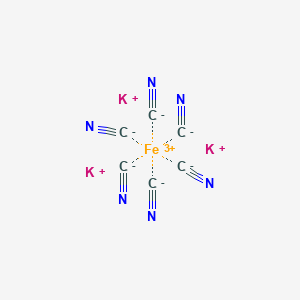
![4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B43074.png)
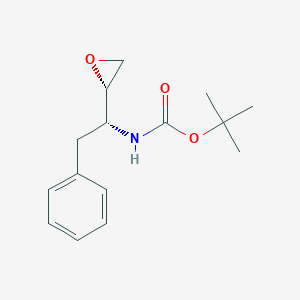
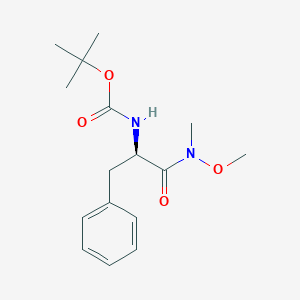
![N-[(1S,2R)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl Ester](/img/structure/B43080.png)
